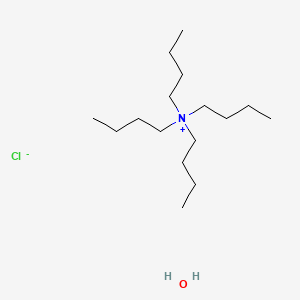
Tetrabutylammonium chloride hydrate
描述
Tetrabutylammonium chloride hydrate is a quaternary ammonium salt with the chemical formula ((\text{C}_4\text{H}_9)_4\text{NCl} \cdot x\text{H}_2\text{O}). It is a white, water-soluble solid commonly used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between aqueous and organic phases, making it a valuable reagent in organic synthesis .
作用机制
Target of Action
Tetrabutylammonium chloride hydrate (TBAC) primarily targets the formation of semi-clathrate hydrates . These hydrates are a type of non-stoichiometric crystalline inclusion compound, comprising a water lattice held together through hydrogen bonding with guest molecules .
Mode of Action
TBAC interacts with its targets by acting as a phase transfer catalyst in the synthesis of fullerenols . It also participates in Heck-type palladium-catalyzed vinylation of organic halides in water . The addition of TBAC to a system can induce the formation of a hexagonal structure, which has three 5 12 cages per TBAC, higher than that of the tetragonal structure .
Biochemical Pathways
The biochemical pathways affected by TBAC involve the synthesis of fullerenols and the vinylation of organic halides . The exact downstream effects of these pathways depend on the specific reactions and compounds involved.
Pharmacokinetics
It’s known that the compound is water-soluble , which could influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of TBAC’s action primarily involve changes in the structure and properties of the targeted hydrates . For example, the addition of TBAC to a system can induce the formation of a hexagonal structure in the hydrates .
生化分析
Biochemical Properties
Tetrabutylammonium chloride hydrate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the reactivity of various biochemical processes . This compound interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form semi-clathrate hydrates with guest molecules can impact cellular hydration and ion balance . Additionally, its interactions with cellular membranes can alter membrane fluidity and permeability, thereby influencing cellular uptake and transport processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen-bonded cage structures that encapsulate guest cations, thereby altering the local environment and influencing biochemical reactions . The compound’s ability to act as a phase transfer catalyst also involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation. Changes in gene expression may occur as a result of these interactions, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pressure, and hydration levels . Long-term studies have shown that the compound can maintain its phase transfer catalytic activity over extended periods, although its effectiveness may decrease with prolonged exposure to certain conditions . Additionally, the formation of semi-clathrate hydrates can impact the compound’s long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions and cellular functions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in ion balance and cellular hydration . Threshold effects have been noted, where the compound’s impact on cellular processes becomes more pronounced beyond certain concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ion transport and hydration. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role as a phase transfer catalyst also extends to metabolic processes, where it can enhance the transfer of reactants and products between different cellular compartments.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular regions. The compound’s ability to form semi-clathrate hydrates can also influence its transport and distribution, as these structures can encapsulate and transport guest molecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, often directed by targeting signals and post-translational modifications . The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and membrane structures. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct biochemical environments.
准备方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium chloride hydrate can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent such as ethanol or acetone .
Industrial Production Methods
In industrial settings, this compound is produced by the quaternization of tributylamine with butyl chloride, followed by the addition of hydrochloric acid. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Tetrabutylammonium chloride hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can act as a catalyst in oxidation and reduction reactions, facilitating the transfer of electrons between reactants.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic halides, palladium catalysts, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in substitution reactions, the product is typically a new quaternary ammonium salt with a different anion .
科学研究应用
Chemistry
In chemistry, tetrabutylammonium chloride hydrate is widely used as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, enabling reactions that would otherwise be difficult to achieve. It is also used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water .
Biology and Medicine
In biological and medical research, this compound is used to study the effects of quaternary ammonium compounds on biological systems. It is also employed in the preparation of various biologically active compounds .
Industry
In industrial applications, this compound is used as a catalyst in the production of various chemicals and materials. It is also a promising candidate for cool energy storage material .
相似化合物的比较
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium iodide
- Tetrabutylammonium hydrogen sulfate
- Tetrabutylphosphonium chloride
Uniqueness
Tetrabutylammonium chloride hydrate is unique among similar compounds due to its specific solubility and reactivity properties. It is less hygroscopic than tetrabutylammonium bromide, making it easier to handle and store. Additionally, its chloride ion provides distinct reactivity compared to other halides, making it suitable for specific applications in organic synthesis .
属性
IUPAC Name |
tetrabutylazanium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODWRUPJCKASBN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88641-55-8, 37451-68-6 | |
| Record name | Tetrabutylammonium chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrabutylammonium chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



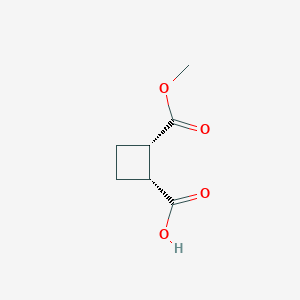

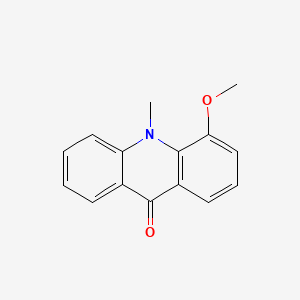
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3431083.png)

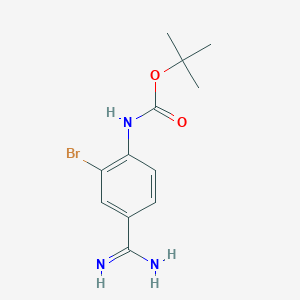
![[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431098.png)


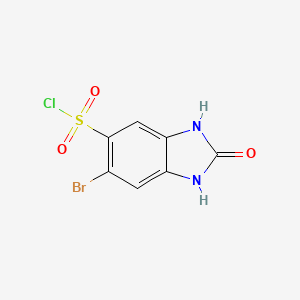

![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431140.png)
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3431164.png)
